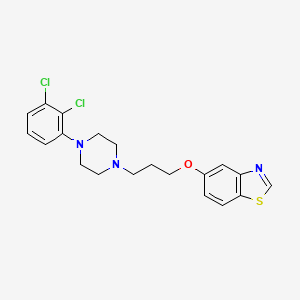
UNC9995
Cat. No. B8514334
M. Wt: 422.4 g/mol
InChI Key: VBHBKXBUHHJVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09156822B2
Procedure details


A mixture of intermediate 27 (218 mg, 0.8 mmol) and NaI (240 mg, 1.6 mmol) in CH3CN was heated to reflux for 30 min and then cooled to rt. Intermediate 41 (320 mg, 1.2 mmol) and anhydrous K2CO3 (442 mg, 3.2 mmol) were added to the mixture. The resulting mixture was heated to reflux and stirred overnight. Precipitated crystals were filtered off and the filtrate was evaporated under reduced pressure. The residue was extracted with EtOAc. The combined EtOAc layers were washed with brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with DCM/MeOH=30:1) to give 5-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole (compound 23) (209 mg, 62%). 1H NMR (300 MHz, CDCl3): δ 8.97 (s, 1H), 7.80 (d, J=8.7 Hz, 1H), 7.63 (d, J=2.1 Hz, 1H), 7.16-7.09 (m, 3H), 6.94 (dd, J=3.6 Hz, 6.0 Hz, 1H), J=5.7 Hz, 2H), 3.09 (m, 4H), 2.68-2.63 (m, 6H), 2.10-2.05 (m, 2H). HPLC: 99%, RT 2.607 min. MS (ESI) m/z 422.0 [M+H]+. mp: 127-129° C.





Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]2[S:13][CH:12]=[N:11][C:10]=2[CH:14]=1.[Na+].[I-].Cl.[Cl:18][C:19]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][C:20]=1[N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1.C([O-])([O-])=O.[K+].[K+]>CC#N>[Cl:18][C:19]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][C:20]=1[N:26]1[CH2:31][CH2:30][N:29]([CH2:2][CH2:3][CH2:4][O:5][C:6]2[CH:7]=[CH:8][C:9]3[S:13][CH:12]=[N:11][C:10]=3[CH:14]=2)[CH2:28][CH2:27]1 |f:1.2,3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
218 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCOC=1C=CC2=C(N=CS2)C1
|
|
Name
|
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[I-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
320 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=C(C=CC=C1Cl)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
442 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitated crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined EtOAc layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography on silica gel column (elution with DCM/MeOH=30:1)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)N1CCN(CC1)CCCOC=1C=CC2=C(N=CS2)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 209 mg | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
